Setiptiline

Descripción general

Descripción

Fue lanzado en 1989 para el tratamiento de la depresión en Japón por Mochida . Setiptiline es conocido por su estructura única y sus propiedades farmacológicas, lo que lo convierte en un compuesto valioso en el campo de la psicofarmacología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de setiptiline implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de bases fuertes y altas temperaturas para facilitar las reacciones de ciclación y metilación .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El proceso también incluye pasos de purificación como la recristalización y la cromatografía para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Setiptiline experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar su derivado correspondiente de N-óxido.

Reducción: El compuesto puede reducirse para formar su derivado dihidro.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican el uso de haluros de alquilo o cloruros de acilo en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de N-óxido, derivados dihidro y varios análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Setiptiline's applications span various scientific fields:

-

Psychiatry :

- Application : Primarily used for treating major depressive disorder.

- Methods : Administered orally; dosage adjustments based on individual response and plasma concentration monitoring .

- Case Studies : In one study involving 45 subjects aged 22-86, plasma levels were correlated with age and dosage, revealing significant interindividual variability .

-

Neuropharmacology :

- Application : Investigated as a norepinephrine reuptake inhibitor and for its effects on serotonin receptor signaling.

- Methods : Experimental procedures include assessing its impact on neurotransmitter dynamics in animal models .

- Outcomes : Enhanced adrenergic and serotonergic signaling was observed, contributing to its antidepressant effects .

-

Forensic Toxicology :

- Application : Used in methods for quantifying plasma concentrations of tetracyclic antidepressants.

- Methods : Plasma samples undergo solid-phase extraction followed by gas chromatography for analysis.

- Results : High recovery rates (84.6–99.6%) were achieved with low detection limits (2.4–15 ng/ml) .

Case Studies Highlighting Efficacy

-

Case Study in Anxiety Management :

A 37-year-old female experiencing dizziness and anxiety was treated with this compound alongside herbal medicine. After two weeks, her symptoms improved significantly, indicating this compound's potential in managing anxiety-related conditions . -

Age-Related Pharmacokinetics Study :

Research demonstrated that older adults (>80 years) exhibited higher dose-corrected plasma levels of this compound compared to younger groups, suggesting age-related variations in drug metabolism that could influence treatment protocols .

Mecanismo De Acción

Setiptiline actúa como antagonista en el receptor adrenérgico α2 y en los receptores de serotonina. El antagonismo de los receptores α2 probablemente alivia la inhibición presináptica de la neurotransmisión adrenérgica, lo que permite una mayor y más sostenida liberación de noradrenalina en la sinapsis. El antagonismo de los receptores de serotonina puede producir una regulación ascendente de los receptores, lo que lleva a un aumento eventual de la señalización serotoninérgica . Los mecanismos fisiológicos reales detrás del efecto antidepresivo de this compound no se comprenden completamente, pero las posibilidades enumeradas existen como posibles explicaciones .

Comparación Con Compuestos Similares

Setiptiline es estructural y farmacológicamente similar a otros antidepresivos tetracíclicos como mianserina y mirtazapina. this compound es único en su perfil de unión específico y su combinación de actividad noradrenérgica y serotoninérgica .

Compuestos similares:

Mianserina: Otro antidepresivo tetracíclico con una estructura similar pero un perfil de unión a receptores diferente.

Mirtazapina: Un análogo estructural cercano de this compound, conocido por su acción dual en los sistemas noradrenérgico y serotoninérgico

La combinación única de propiedades farmacológicas de this compound lo convierte en un compuesto valioso para aplicaciones clínicas e investigativas.

Actividad Biológica

Setiptiline is a tetracyclic antidepressant (TeCA) that exhibits a complex pharmacological profile. Its primary therapeutic use is in the treatment of major depressive disorder, where it functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). This article delves into the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and clinical implications.

This compound operates through multiple mechanisms:

- Receptor Antagonism : It acts as an antagonist at α2 adrenergic receptors, which likely alleviates presynaptic inhibition of noradrenergic neurotransmission. This action enhances the release of norepinephrine in the synaptic cleft.

- Serotonin Receptor Modulation : this compound also antagonizes certain serotonin receptors, potentially leading to an upregulation of these receptors and increased serotonergic signaling. The exact physiological mechanisms remain partially understood but are thought to contribute to its antidepressant effects .

Biological Activity and Receptor Interaction

Recent studies have highlighted this compound's potent agonistic activity at specific serotonin receptors:

- 5-HT1e Receptor : this compound has been identified as a full agonist at the 5-HT1e receptor with an effective concentration (EC50) of 171.0 nM.

- 5-HT1F Receptor : It also shows significant agonistic activity at the 5-HT1F receptor, with an EC50 of 64.6 nM .

These findings indicate that this compound not only acts as an antagonist but can also activate these receptors under certain conditions, contributing to its efficacy in treating depression and possibly other conditions such as migraines.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Studies employing cryo-electron microscopy and molecular dynamics simulations have provided insights into how this compound interacts with its target receptors:

- Binding Poses : this compound occupies unique binding sites within the 5-HT1e receptor that differ from traditional ligands. This distinct positioning allows for specific conformational changes in the receptor that facilitate its agonistic effects .

- Comparative Potency : In comparative studies, this compound exhibited greater potency than other related tetracyclic antidepressants like mirtazapine, particularly at the 5-HT1e receptor .

Clinical Implications

This compound's pharmacological profile suggests potential applications beyond depression:

- Migraine Treatment : The agonistic properties at serotonin receptors may explain its efficacy in managing migraine symptoms, similar to other tetracyclic antidepressants .

- Adverse Effects : While generally well-tolerated, understanding its interaction with various neurotransmitter systems is essential for predicting side effects and contraindications .

Case Studies

A review of clinical cases highlights this compound's effectiveness in treating patients with major depressive disorder and its adjunctive use in managing migraine headaches. One notable case involved a patient who experienced significant improvement in depressive symptoms after two weeks of treatment with this compound combined with herbal supplements aimed at enhancing peripheral circulation .

Summary Table of Biological Activities

| Activity | Receptor Type | EC50 Value (nM) | Notes |

|---|---|---|---|

| Agonist Activity | 5-HT1e | 171.0 | Full agonist; significant role in depression |

| Agonist Activity | 5-HT1F | 64.6 | Potential application in migraine treatment |

| Antagonist Activity | α2 Adrenergic | N/A | Reduces presynaptic inhibition |

| Serotonin Receptor Modulation | Various | N/A | Increases serotonergic signaling |

Propiedades

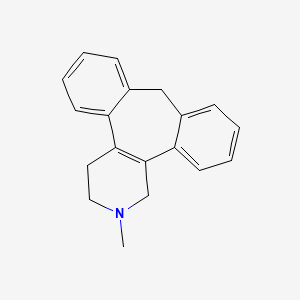

IUPAC Name |

4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPIXRLYKVFFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205886 | |

| Record name | Setiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling. The actual physiological mechanisms behind the antidepressant effect of setiptiline is unknown but the listed possibilities exist as likely explanations. | |

| Record name | Setiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57262-94-9 | |

| Record name | Setiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setiptiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.